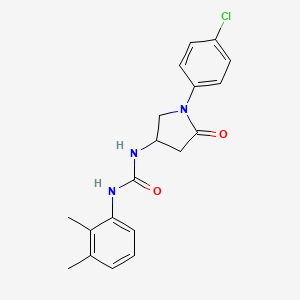
3-(3-Fluoroazetidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Fluoroazetidin-3-yl)pyridine” is a chemical compound with the CAS Number: 1566824-12-1 . It has a molecular weight of 152.17 and its IUPAC name is 3-(3-fluoroazetidin-3-yl)pyridine .
Molecular Structure Analysis
The molecular structure of “3-(3-Fluoroazetidin-3-yl)pyridine” can be represented by the InChI code: 1S/C8H9FN2/c9-8(5-11-6-8)7-2-1-3-10-4-7/h1-4,11H,5-6H2 .Physical And Chemical Properties Analysis
“3-(3-Fluoroazetidin-3-yl)pyridine” has a molecular weight of 152.17 .Aplicaciones Científicas De Investigación
Pharmaceuticals: Synthesis of Bioactive Molecules
3-(3-Fluoroazetidin-3-yl)pyridine is a valuable intermediate in the synthesis of various bioactive molecules. Its incorporation into pharmaceutical compounds can significantly affect their pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can enhance the metabolic stability and increase the biological activity of the resulting compounds .
Agrochemicals: Development of Pesticides
The pyridine moiety is a common feature in many agrochemicals due to its ability to act as a unique pharmacophore. Compounds containing 3-(3-Fluoroazetidin-3-yl)pyridine can be designed to exhibit herbicidal, fungicidal, or insecticidal activities. This is particularly important for the development of new pesticides with improved efficacy and safety profiles .
Material Science: Fluorinated Polymers
In material science, 3-(3-Fluoroazetidin-3-yl)pyridine can be used to introduce fluorine atoms into polymers, thereby enhancing their properties. Fluorinated polymers exhibit increased resistance to solvents, acids, and bases, making them suitable for a wide range of industrial applications .
Chemical Synthesis: Building Blocks
This compound serves as a versatile building block in chemical synthesis. It can be used to construct complex molecules through various synthetic routes, including cyclization reactions and substitutions. Its reactivity allows for the creation of a diverse array of chemical structures .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 3-(3-Fluoroazetidin-3-yl)pyridine can be used as stationary phases in chromatography. Their unique interactions with analytes can improve the separation of compounds, particularly in the analysis of fluorinated substances .
Radiobiology: Imaging Agents
The fluorine atom in 3-(3-Fluoroazetidin-3-yl)pyridine can be substituted with radioactive fluorine-18, creating imaging agents for positron emission tomography (PET). These agents are valuable in the study of cancer and other diseases, providing insights into biological processes at the molecular level .
Propiedades
IUPAC Name |
3-(3-fluoroazetidin-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-8(5-11-6-8)7-2-1-3-10-4-7/h1-4,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUBHXHZROPXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoroazetidin-3-yl)pyridine | |
CAS RN |
1566824-12-1 |
Source


|
| Record name | 3-(3-fluoroazetidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2741495.png)


![1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B2741499.png)
![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2741500.png)
![4-Bromo-N-[cyano-(2-methoxyphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2741502.png)


![2-Chloro-N-[2-(1,4-dimethylindol-3-yl)ethyl]acetamide](/img/structure/B2741508.png)
![1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2741509.png)


![4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2741516.png)